(13E)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-3,6,10-trien-5-one
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Overview
Description
(+/-)-Huperazine A is a naturally occurring alkaloid compound derived from the Chinese club moss Huperzia serrata. It is known for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease. The compound has been studied extensively for its ability to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, thereby enhancing cognitive function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Huperazine A involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the core structure: This involves the cyclization of a suitable precursor to form the bicyclic core of (+/-)-Huperazine A.
Functional group modifications: Various functional groups are introduced or modified to achieve the desired chemical structure.
Purification: The final product is purified using techniques such as chromatography to obtain pure (+/-)-Huperazine A.
Industrial Production Methods
Industrial production of (+/-)-Huperazine A typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(+/-)-Huperazine A undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in the reactions of (+/-)-Huperazine A include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted analogs.
Scientific Research Applications
(+/-)-Huperazine A has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying alkaloid synthesis and reactivity.
Biology: The compound is studied for its effects on cellular processes and enzyme inhibition.
Medicine: (+/-)-Huperazine A is investigated for its potential therapeutic effects in treating neurodegenerative diseases, particularly Alzheimer’s disease.
Industry: The compound is used in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
The primary mechanism of action of (+/-)-Huperazine A involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, (+/-)-Huperazine A increases the levels of acetylcholine in the brain, which enhances cognitive function and memory. The compound also interacts with various molecular targets and pathways involved in neuroprotection and anti-inflammatory effects.
Comparison with Similar Compounds
(+/-)-Huperazine A is often compared with other acetylcholinesterase inhibitors, such as donepezil, rivastigmine, and galantamine. While all these compounds share a similar mechanism of action, (+/-)-Huperazine A is unique in its natural origin and specific molecular structure, which may contribute to its distinct pharmacological profile.
List of Similar Compounds
- Donepezil
- Rivastigmine
- Galantamine
Properties
Molecular Formula |
C15H18N2O |
---|---|
Molecular Weight |
242.32 g/mol |
IUPAC Name |
(13E)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-3,6,10-trien-5-one |
InChI |
InChI=1S/C15H18N2O/c1-3-11-10-6-9(2)8-15(11,16)12-4-5-14(18)17-13(12)7-10/h3-6,10,12H,7-8,16H2,1-2H3/b11-3+ |
InChI Key |
JUGJMXIKPNJQLT-QDEBKDIKSA-N |
Isomeric SMILES |
C/C=C/1\C2CC3=NC(=O)C=CC3C1(CC(=C2)C)N |
Canonical SMILES |
CC=C1C2CC3=NC(=O)C=CC3C1(CC(=C2)C)N |
Origin of Product |
United States |
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